benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
CAS No.:
Cat. No.: VC17627463
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate -](/images/structure/VC17627463.png)
Specification
Molecular Formula | C18H18N2O4S |
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Molecular Weight | 358.4 g/mol |
IUPAC Name | benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
Standard InChI | InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
Standard InChI Key | CGAMNSKIHXUDMK-UHFFFAOYSA-N |
Isomeric SMILES | CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate reflects its intricate substitution pattern. Breaking this down:
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Benzyl group: A phenylmethyl moiety (C₆H₅CH₂–) attached via an oxygen atom.
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Carbamate core: A functional group (–OCONH–) derived from carbamic acid.
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Methylidene bridge: A =CH– unit linking the carbamate nitrogen to the methylsulfanyl and phenylmethoxycarbonylamino groups.
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Substituents:
The molecular formula is inferred as C₁₈H₁₇N₃O₄S, derived by modifying the structure of the closely related compound N,N'-bis(benzyloxycarbonyl)guanidine (C₁₇H₁₇N₃O₄) with the addition of a methylsulfanyl group.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound likely parallels methods used for analogous carbamates. A plausible route involves:
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Guanidine formation: Reacting thiourea with methyl iodide to introduce the methylsulfanyl group.
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Cbz protection: Treating the intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine .
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Benzylation: Coupling the protected guanidine with benzyl alcohol under catalytic conditions .
A representative procedure from the synthesis of benzyl carbamate (CAS 621-84-1) employs urea, benzyl alcohol, and an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C for 10 hours, achieving 99% yield . Adapting this method, substituting urea with methylsulfanyl-substituted guanidine precursors could yield the target compound.
Optimization and Challenges
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Catalyst selection: Heterogeneous catalysts (e.g., NiO-Bi₂O₃/Al₂O₃) enhance reaction efficiency by minimizing side reactions .
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Temperature control: Elevated temperatures (>100°C) are critical for carbamate formation but risk decomposition of the methylsulfanyl group.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures would isolate the product .
Physicochemical Properties
Stability and Solubility
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Thermal stability: Decomposition likely occurs above 200°C, consistent with carbamate derivatives .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 g/L at 25°C) .
Reactivity Profile
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Nucleophilic sites: The methylidene carbon and sulfur atom in the methylsulfanyl group are susceptible to electrophilic attack.
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Deprotection: The Cbz group is removable via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) .
Applications in Organic and Medicinal Chemistry
Role in Peptide Synthesis
As a protective group, the Cbz moiety shields amine functionalities during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and selective removal make it preferable for constructing complex polypeptides .
Intermediate in Drug Discovery
Analogous compounds, such as N,N'-di-Cbz-guanidine , are precursors to antiviral and anticancer agents. The methylsulfanyl group in this compound could enhance bioavailability by modulating lipophilicity (logP ≈ 2.5) .
Comparative Analysis with Structural Analogs
Future Research Directions
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Catalyst development: Exploring enzymatic or photoredox catalysts for greener synthesis.
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Biological screening: Evaluating antimicrobial or enzyme inhibitory activity.
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Computational modeling: DFT studies to predict reactivity and optimize synthetic routes.
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